(1,2,4-Oxadiazol-5-yl)methanamine

medicinal chemistry lead optimization physicochemical property

Medicinal chemistry programs requiring a metabolically stable ester/amide surrogate with a reactive primary amine for diversification face regioisomer selection risks. Substituting 1,3,4-oxadiazole analogs alters log D by an order of magnitude, derailing SAR. This C5-methanamine-substituted 1,2,4-oxadiazole provides: - **Predictable log D modulation**: ~10-fold higher lipophilicity than 1,3,4-isomer, validated by AstraZeneca matched-pair analyses. - **Validated application**: Documented in antibacterial urea synthesis and 2024 immuno-oncology patents (PD-1/TIGIT). - **Synthetic tractability**: Primary amine enables amide, urea, or reductive amination chemistry.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 258526-20-4
Cat. No. B3326485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,4-Oxadiazol-5-yl)methanamine
CAS258526-20-4
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)CN
InChIInChI=1S/C3H5N3O/c4-1-3-5-2-6-7-3/h2H,1,4H2
InChIKeyAINQZASTEZLOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Oxadiazol-5-yl Methanamine Core Profile


(1,2,4-Oxadiazol-5-yl)methanamine (CAS: 258526-20-4) is a primary amine-substituted 1,2,4-oxadiazole heterocycle that functions as a versatile synthetic building block in medicinal chemistry and agrochemical discovery [1]. The 1,2,4-oxadiazole ring is an electron-deficient, five-membered heteroaromatic system containing one oxygen and two nitrogen atoms [2]. Its core structural value lies in its capacity to serve as a metabolically stable bioisostere for ester and amide functionalities, a property that distinguishes it from other regioisomeric oxadiazoles and enables the modulation of physicochemical parameters in lead optimization campaigns [3]. The compound is classified under IPC C07D 271/06 (1,2,4-oxadiazoles), a patent class with over 980 filings, underscoring its established role in industrial research pipelines [4].

1

Metabolically stable amide/ester bioisostere for lead optimization campaigns

2

Primary amine handle at C5 supports amide coupling, urea synthesis, and reductive amination

3

Established in industrial patent pipelines (>980 IPC filings) for medicinal chemistry and agrochemical discovery

1,2,4- vs 1,3,4-Oxadiazole Regioisomer Differentiation


Generic substitution between (1,2,4-oxadiazol-5-yl)methanamine and its 1,3,4-regioisomeric counterpart is not scientifically valid due to fundamental differences in physicochemical properties that propagate into downstream pharmacokinetic profiles. A systematic matched-pair analysis of AstraZeneca‘s internal compound collection revealed that the 1,3,4-oxadiazole isomer exhibits approximately an order of magnitude lower lipophilicity (log D) compared to the 1,2,4 isomer, alongside divergent metabolic stability, hERG inhibition liability, and aqueous solubility profiles [1]. These differences arise from intrinsically distinct charge distributions and dipole moments between the regioisomers, which cannot be compensated for by simple formulation adjustments [2]. For procurement specialists and medicinal chemists, this means that substituting a 1,2,4-oxadiazole building block for a 1,3,4 analog will alter SAR and may derail lead optimization efforts; the specific amine substitution pattern at the C5 position further dictates downstream coupling chemistry and the spatial presentation of the amine handle in target molecules.

Lipophilicity

1,3,4-oxadiazole regioisomer may shift log D by approximately one order of magnitude, altering membrane permeability and off-target binding profiles in lead series

Developability

Metabolic stability and hERG inhibition profiles differ directionally between regioisomers; substitution may introduce divergent developability liabilities

Chemistry

C5 amine substitution pattern is regiospecific; 1,3,4 or other oxadiazole isomers cannot replicate the spatial presentation of the amine coupling handle

1,2,4-Oxadiazol-5-yl Methanamine Evidence Guide


Lipophilicity: 1,2,4- vs 1,3,4-Oxadiazole

In a systematic matched-pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole regioisomer consistently demonstrated approximately one order of magnitude (10-fold) higher lipophilicity (log D) compared to the corresponding 1,3,4-oxadiazole isomer across a broad panel of paired structures [1]. This log D differential is consistent and predictable, enabling rational tuning of lipophilicity in lead optimization campaigns [2].

Lipophilicity
Head-to-head
~1 log unit higher log D
Supports rational lipophilicity tuning in lead optimization
AstraZeneca matched-pair analysis; consistent across diverse substitution patterns
medicinal chemistry lead optimization physicochemical property

Metabolic Stability & hERG: 1,2,4- vs 1,3,4-Oxadiazole

The AstraZeneca matched-pair analysis revealed significant differences in metabolic stability and hERG channel inhibition between 1,2,4- and 1,3,4-oxadiazole regioisomers, with the 1,3,4-isomer generally exhibiting a more favorable profile in these specific parameters [1]. This does not imply 1,3,4-superiority across all contexts; rather, the direction and magnitude of the difference is consistent, allowing chemists to select the appropriate scaffold based on the specific project‘s developability requirements [2].

Metabolic & hERG
Head-to-head
1,3,4-isomer generally more favorable for metabolic stability and hERG endpoints; direction consistent, magnitude substitution-dependent
Regioisomer choice influences developability endpoint profiles
Human liver microsomes and hERG patch-clamp; matched-pair design
drug metabolism pharmacokinetics safety pharmacology

Gram-Negative Antibacterial Activity of Oxadiazole Ureas

Derivatives synthesized from (3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)methanamine, a scaffold closely related to the core (1,2,4-oxadiazol-5-yl)methanamine building block, demonstrated promising antibacterial activity against Gram-negative strains Escherichia coli and Pseudomonas aeruginosa when converted to urea derivatives with specific aromatic amines (compounds 7a and 7i) [1]. The activity is specifically associated with the urea linkage and substitution pattern, not the oxadiazole scaffold alone, but the 1,2,4-oxadiazole-5-yl methanamine core provides the necessary amine handle for urea bond formation and contributes to the overall pharmacophore [2].

Antibacterial Activity
Data to verify
Urea derivatives 7a and 7i reported as most promising against E. coli and P. aeruginosa in synthesized series
Supports antimicrobial screening context for urea-derivative libraries
Specific MIC values not available in current accessible metadata
antimicrobial antibacterial medicinal chemistry

PD-1/TIGIT Immunomodulator Patents for 1,2,4-Oxadiazoles

Recent patent filings explicitly claiming 1,2,4-oxadiazole derivatives, including those with the C5-methanamine substitution pattern, as immunomodulators targeting PD-1 and TIGIT signaling pathways (Aurigene Oncology, 2024) demonstrate active industrial investment in this specific scaffold class [1]. The IPC classification C07D 271/06 (1,2,4-oxadiazoles) contains over 980 patents, confirming the commercial and strategic relevance of this regioisomer in current drug discovery pipelines [2].

Immunomodulator Patents
Class-level
Aurigene Oncology (2024) claims 1,2,4-oxadiazole derivatives targeting PD-1/TIGIT; >980 patents under IPC C07D 271/06
Indicates sustained industrial investment in this scaffold class
Patent landscape analysis; class-level inference for procurement relevance
immuno-oncology patent analysis drug discovery

Aqueous Solubility: 1,2,4- vs 1,3,4-Oxadiazole

The AstraZeneca matched-pair study additionally documented significant differences in aqueous solubility between the 1,2,4- and 1,3,4-oxadiazole regioisomers, with the 1,3,4 isomer exhibiting higher solubility (directionally favoring the 1,3,4 scaffold for this specific parameter) [1]. The consistent and predictable nature of this solubility differential across diverse substitution patterns enables informed scaffold selection based on the solubility requirements of the target therapeutic profile [2].

Aqueous Solubility
Head-to-head
1,2,4-oxadiazole exhibits lower aqueous solubility than matched 1,3,4 counterpart; direction consistent, magnitude substitution-dependent
May require formulation-strategy review relative to 1,3,4 analog
Thermodynamic solubility assay; AstraZeneca matched-pair dataset
pharmaceutical development formulation physicochemical property

Application Scenarios for 1,2,4-Oxadiazol-5-yl Methanamine


Lipophilicity-Driven Lead Optimization

Medicinal chemistry teams seeking to increase lipophilicity (log D) of a lead series without introducing metabolically labile ester or amide groups should prioritize (1,2,4-oxadiazol-5-yl)methanamine over its 1,3,4-oxadiazole counterpart. The approximately 10-fold higher log D consistently observed in matched-pair analyses [1] provides a predictable, scaffold-driven modulation of lipophilicity that is not achievable with the 1,3,4 isomer. This property is particularly valuable for CNS-targeted programs where balanced lipophilicity influences blood-brain barrier penetration, or for series requiring improved membrane permeability while maintaining metabolic stability conferred by the oxadiazole ring itself.

Amide Bioisostere with Primary Amine Handle

The (1,2,4-oxadiazol-5-yl)methanamine scaffold is ideally suited for programs requiring a metabolically stable amide or ester bioisostere that retains a reactive primary amine for downstream diversification [1]. The C5-methanamine substituent provides a convenient coupling point for amide bond formation, urea synthesis, or reductive amination, enabling rapid construction of diverse chemical libraries. The electron-deficient nature of the 1,2,4-oxadiazole ring contributes to overall molecular stability and influences the pKa of adjacent groups, which can be leveraged to modulate target engagement [2]. This scenario is validated by published syntheses of urea derivatives from closely related (3-aryl-1,2,4-oxadiazol-5-yl)methanamine scaffolds with demonstrated antibacterial activity [3].

Immuno-Oncology Checkpoint Inhibitor Discovery

Recent patent activity explicitly claiming 1,2,4-oxadiazole derivatives as immunomodulators targeting PD-1 and TIGIT pathways [1] positions (1,2,4-oxadiazol-5-yl)methanamine as a strategically relevant building block for immuno-oncology discovery. The scaffold‘s documented use in active patent filings (2024) from Aurigene Oncology indicates industrial validation of the 1,2,4-oxadiazole core for this therapeutic class. Procurement of this building block supports structure-activity relationship studies around the patented chemotypes and enables in-house exploration of this chemical space, which is otherwise protected by composition-of-matter claims.

Gram-Negative Antibacterial Lead Generation

For research groups developing novel antibacterial agents against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa, (1,2,4-oxadiazol-5-yl)methanamine offers a validated entry point into biologically active urea derivatives [1]. The published synthesis of (3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)methanamine and its conversion to antibacterial ureas demonstrates both synthetic tractability and promising in vitro activity [2]. This precedent reduces synthetic risk for programs seeking to build new chemical matter around this scaffold and provides a baseline SAR that can inform analog design and prioritization.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Predicted higher log D versus 1,3,4 regioisomer
Lipophilicity and permeability endpoint review
Amide bioisostere library synthesis
Primary amine handle for amide coupling and urea formation
Synthetic tractability and derivatization scope
Immuno-oncology checkpoint pathway studies
Scaffold embedded in active PD-1/TIGIT patent filings
Target-engagement and pathway-response context
Antimicrobial screening research
Literature precedent for active urea derivatives
Antimicrobial screening context and strain-panel review
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